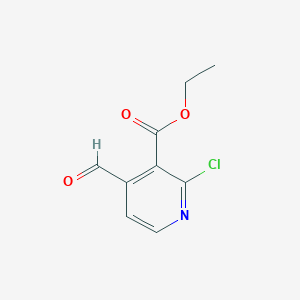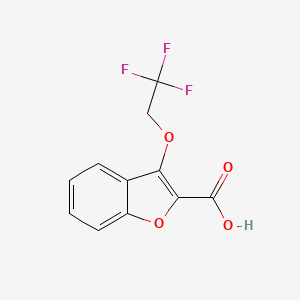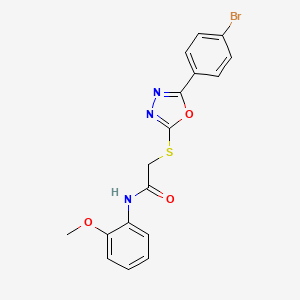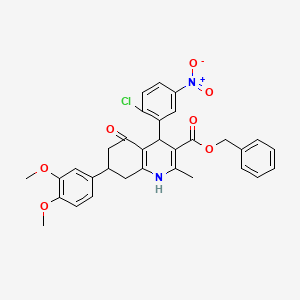
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C35H35BN2O4 It is known for its unique structure, which includes a pyridinium ion, a morpholine ring, and a tetraphenylborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, which is then reacted with morpholine-4-carbonyl chloride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the morpholine ring can form hydrogen bonds with various receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium chloride
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium bromide
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium iodide
Uniqueness
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is unique due to the presence of the tetraphenylborate anion, which imparts distinct chemical properties compared to its halide counterparts. This anion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C35H35BN2O3 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(4-methoxypyridin-1-ium-1-yl)-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |
InChI Key |
KSCXXVJBVNNRTR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COC1=CC=[N+](C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



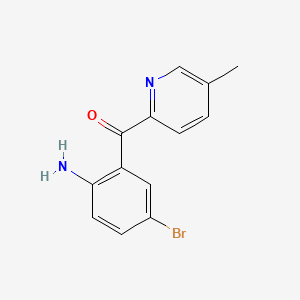
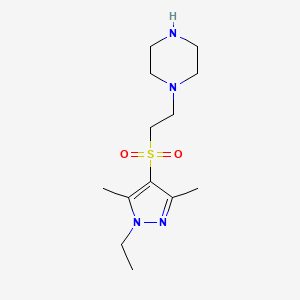
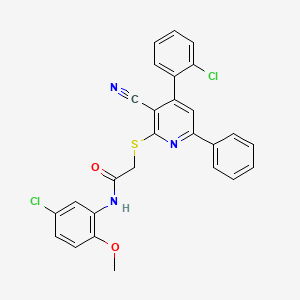
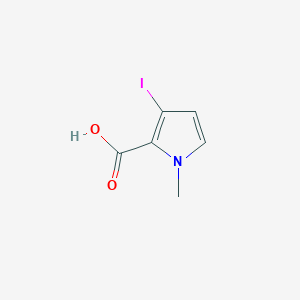
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)

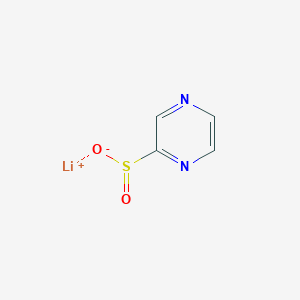
![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)
![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)
